N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a tetrazolo[1,5-a]pyridine core linked to a 1-(2-methoxyethyl)-1H-indol-4-yl moiety. These analogs often target kinases such as GSK-3β, with modifications to substituents influencing potency, solubility, and metabolic stability .
Properties
Molecular Formula |
C17H16N6O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-10-9-22-8-7-13-14(3-2-4-15(13)22)18-17(24)12-5-6-16-19-20-21-23(16)11-12/h2-8,11H,9-10H2,1H3,(H,18,24) |
InChI Key |
INGHFYFEWNKGKW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Methoxyethyl)-1H-indol-4-amine
The N-alkylation of indol-4-amine introduces the 2-methoxyethyl group. Two methods are prevalent:
Method A: Nucleophilic Alkylation
Reagents :
Method B: Mitsunobu Reaction
Reagents :
Synthesis of Tetrazolo[1,5-a]pyridine-6-carboxylic Acid
The tetrazolo[1,5-a]pyridine core is constructed via multicomponent reactions (MCRs):
Method C: Ugi Tetrazole Reaction
Reagents :
Method D: Hantzsch-Type Cyclization
Reagents :
Amide Coupling
The final step conjugates the tetrazolopyridine-carboxylic acid with the functionalized indole:
Method E: Carbodiimide-Mediated Coupling
Reagents :
-
Tetrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), 1-(2-methoxyethyl)-1H-indol-4-amine (1.1 eq), DCM, RT, 12 h.
Mechanism :
EDCI activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the indole amine.
Yield : 85–90%.
Optimization and Challenges
Regioselectivity in Tetrazole Formation
The Ugi reaction (Method C) favors 1,5-disubstituted tetrazoles, critical for the target compound’s topology. Competing 2,5-regioisomers are minimized by using TMS-azide, which enhances electrophilicity at the terminal nitrogen.
Stability of the 2-Methoxyethyl Group
Alkylation conditions (Method A) must avoid excess base or heat to prevent elimination of the methoxyethyl chain. Methanol or ethanol solvents are preferred over DMF for large-scale reactions.
Analytical Data and Characterization
Table 1: Spectroscopic Data for N-[1-(2-Methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
Comparative Analysis of Methods
Table 2: Efficiency of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Indole N-alkylation | A | 68–75 | 95 | 12 |
| B | 82–88 | 98 | 6 | |
| Tetrazole formation | C | 60–65 | 90 | 24 |
| D | 70–78 | 93 | 8 | |
| Amide coupling | E | 85–90 | 97 | 12 |
Method B (Mitsunobu) and Method D (Hantzsch) offer superior yields and purity, making them preferable for industrial-scale synthesis.
Industrial-Scale Considerations
-
Cost Efficiency : Method D uses inexpensive NaN₃, whereas Method C requires costly TMS-azide.
-
Safety : Azide handling necessitates strict protocols due to explosivity; Method D is safer under controlled conditions.
-
Green Chemistry : Method B avoids halogenated solvents, aligning with sustainable practices .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide exhibit promising anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in tumor cells.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. For example:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests a significant reduction in pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Functionalization of the Indole Ring : Modifications to enhance biological activity.
- Formation of the Tetrazole Ring : Utilizing cyclization reactions to create the tetrazole structure.
- Carboxamide Linkage Formation : Finalizing the compound through amide bond formation.
Case Study on Antitumor Activity
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent against various cancers.
Safety and Toxicity Assessments
Toxicological evaluations have shown that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies, suggesting its potential for clinical application.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on core heterocycles, substituent effects, and synthetic outcomes. Key compounds are summarized in Table 1 .
Key Findings from Analog Studies
GSK-3β Inhibition: Imidazopyridine derivatives (e.g., compound 13) exhibit GSK-3β inhibitory activity, with IC₅₀ values in the nanomolar range. The 2-methoxyethyl-piperidine substituent optimizes binding to the ATP pocket .
Tetrazolo vs. Imidazopyridine Cores : Tetrazolo[1,5-a]pyridine derivatives (e.g., compounds) show superior metabolic stability compared to imidazopyridines, making them favorable for long-acting therapeutics .
Boronated Derivatives : Compounds like 23 (Table 1) serve as intermediates for Suzuki-Miyaura coupling, enabling rapid diversification of the heterocyclic core .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, highlighting its potential therapeutic applications.
Structural Characteristics
The compound features a unique arrangement of functional groups, including an indole moiety and a tetrazole ring fused with a pyridine structure. Its molecular formula is with a molecular weight of approximately 336.35 g/mol . The methoxyethyl group enhances solubility and may influence interactions with biological targets.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. The most common methods involve multi-step reactions that include cyclization and functional group modifications. The one-pot multicomponent synthesis has also been reported, which simplifies the process and improves yield .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
In these studies, the compound showed a dose-dependent reduction in cell viability compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil. Notably, some derivatives exhibited stronger cytotoxicity than these reference drugs, suggesting their potential as effective anticancer agents .
The mechanisms underlying the anticancer activity of this compound are believed to involve:
- Inhibition of cell proliferation : Inducing apoptosis in cancer cells.
- Cell cycle arrest : Disruption of normal cell cycle progression.
- Targeting specific signaling pathways : Modulating pathways involved in cell survival and apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine | Indole and tetrazole rings | Anticancer |
| 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine | Indole and chlorophenyl substitution | Antimicrobial |
| 5-(Indol-3-yl)-7-(thiophen-2-yl)tetrazolo[1,5-a]pyrimidine | Indole and thiophene rings | Neuroprotective |
This table illustrates the structural diversity among related compounds and their respective biological activities. The unique methoxyethyl substitution in this compound may confer distinct biological properties compared to its analogs.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT-116 Cells : This study showed that this compound significantly reduced cell viability at IC50 values lower than those observed for doxorubicin.
- Evaluation on A549 Cells : The compound demonstrated comparable or enhanced cytotoxicity against A549 lung cancer cells when juxtaposed with established chemotherapeutics.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide to maximize yield and purity?
- Methodological Answer : Synthesis often involves coupling reactions between tetrazolo[1,5-a]pyridine-6-carboxylic acid derivatives and substituted indole amines. Key steps include:
- Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in acetonitrile or DMF with bases such as DIPEA (N,N-diisopropylethylamine) .
- Temperature control (60–65°C) under inert atmospheres to prevent side reactions .
- Purification via column chromatography or recrystallization to achieve ≥95% purity, as validated by HPLC .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions on the indole and tetrazolo-pyridine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Q. How should researchers evaluate the compound’s stability under varying pH conditions for storage and experimental use?
- Methodological Answer :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C.
- Monitor degradation via HPLC at intervals (e.g., 24h, 72h) to identify pH-sensitive functional groups (e.g., amide bonds) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s inhibitory activity against targets like BRD4 or EGFR?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization assays for BRD4 bromodomains or kinase inhibition assays for EGFR, with IC50 determination .
- Cellular Models : Test in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control. Measure viability via MTT assays and compare dose-response curves .
- Positive/Negative Controls : Include structurally related inhibitors (e.g., JQ1 for BRD4) to validate assay specificity .
Q. What computational strategies can predict binding modes and affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into crystal structures (e.g., EGFR PDB:4HJO or BRD4 PDB:7JKZ). Focus on key interactions:
- Hydrogen bonding between the carboxamide group and conserved residues (e.g., Asp1043 in EGFR).
- Hydrophobic interactions with the tetrazolo-pyridine core .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability and free energy calculations (MM-PBSA) .
Q. How can contradictions in biological activity data across different cell lines be resolved?
- Methodological Answer :
- Replicate Studies : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration).
- Mechanistic Profiling : Perform Western blotting to quantify target protein expression (e.g., EGFR levels in HEK 293T vs. HeLa cells) .
- Off-Target Screening : Use kinase profiling panels to identify unintended interactions that may explain variability .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response relationships in anti-cancer activity studies?
- Methodological Answer :
- Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
